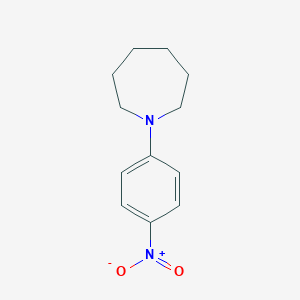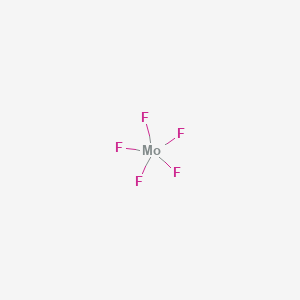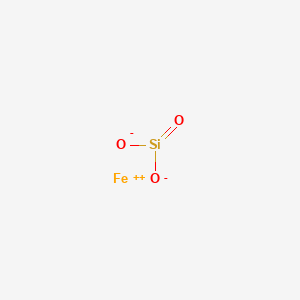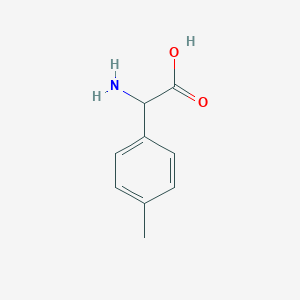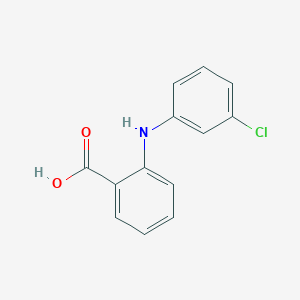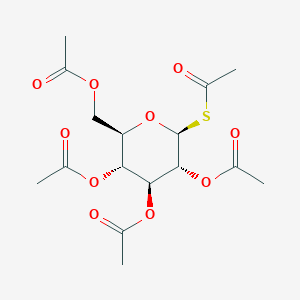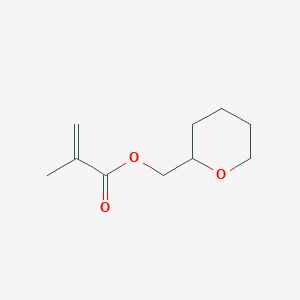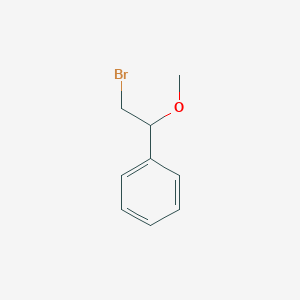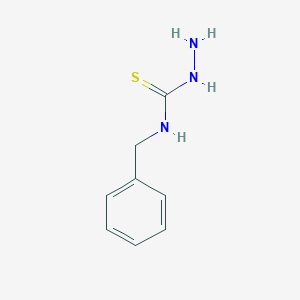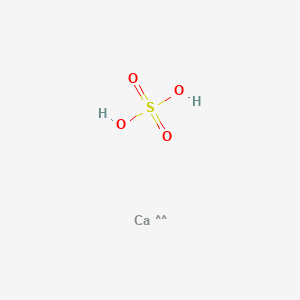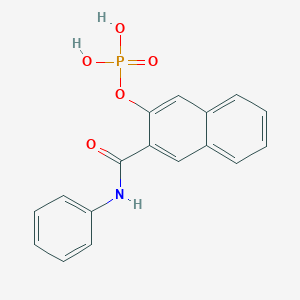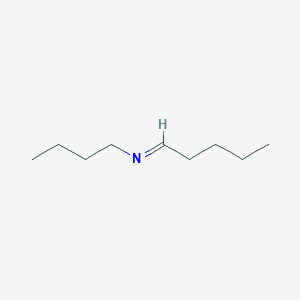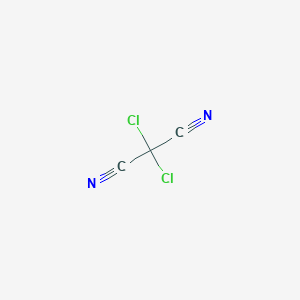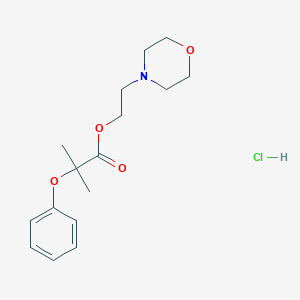
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenoxyisobutyric acid and contains a morpholine ring in its structure. MIPEP has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wirkmechanismus
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemische Und Physiologische Effekte
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has some limitations, including its low solubility in water and its limited stability in certain solvents. These limitations can make it challenging to use 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. Another area of focus is the exploration of new applications for 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in scientific research. For example, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride and its potential effects on various biological systems.
Synthesemethoden
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride can be synthesized using a multi-step process that involves the reaction of phenoxyisobutyric acid with morpholine and other reagents. The synthesis of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been described in detail in several scientific publications. The process involves the use of various chemical reactions, including esterification and acid-base reactions, to produce the final compound.
Wissenschaftliche Forschungsanwendungen
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
10524-82-0 |
|---|---|
Produktname |
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
Molekularformel |
C16H24ClNO4 |
Molekulargewicht |
329.82 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,21-14-6-4-3-5-7-14)15(18)20-13-10-17-8-11-19-12-9-17;/h3-7H,8-13H2,1-2H3;1H |
InChI-Schlüssel |
QFBWXEMAYCOFNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
Andere CAS-Nummern |
10524-82-0 |
Synonyme |
2-morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



